molecular formula C9H4F4N2OS B135904 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione CAS No. 128691-98-5

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione

Cat. No.: B135904
CAS No.: 128691-98-5
M. Wt: 264.2 g/mol
InChI Key: CHOHDHZLYCBJDX-UHFFFAOYSA-N
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Description

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and a urea derivative.

Preparation Methods

The synthesis of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione involves specific reaction conditions and routesIndustrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity .

Chemical Reactions Analysis

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the existing groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.

Scientific Research Applications

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can lead to changes in biological pathways, influencing various physiological processes .

Comparison with Similar Compounds

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-sulfanylidene-3H-benzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2OS/c10-4-1-2-6-5(3-4)14-8(17)15(6)7(16)9(11,12)13/h1-3H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHDHZLYCBJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)N2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559838
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128691-98-5
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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